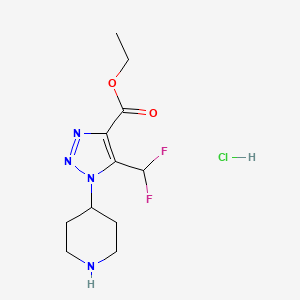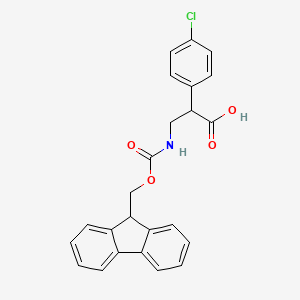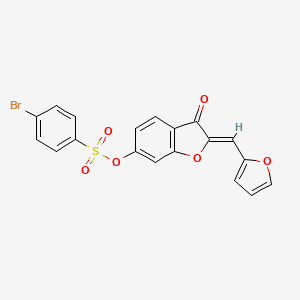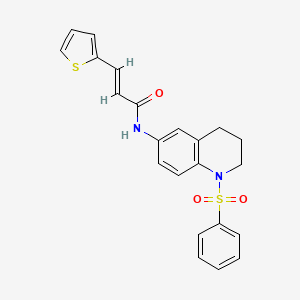![molecular formula C19H22FN3O2 B2854982 N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380069-07-6](/img/structure/B2854982.png)
N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, commonly known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FP1 is a piperidine-based compound that exhibits unique chemical properties, making it an ideal candidate for drug development and research.
Wirkmechanismus
The mechanism of action of FP1 involves its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, FP1 can increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
FP1 has been shown to exhibit several biochemical and physiological effects, including improved cognitive function, enhanced memory retention, and reduced inflammation. Additionally, FP1 has been demonstrated to possess significant antioxidant properties, which can protect cells from oxidative damage and reduce the risk of various diseases, such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using FP1 in lab experiments is its unique chemical properties, which make it an ideal candidate for drug development and research. Additionally, FP1 exhibits potent inhibitory activity against several enzymes, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using FP1 in lab experiments is its relatively high cost and limited availability, which can make it challenging to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research into FP1, including its potential applications in the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers can explore the use of FP1 in the development of novel drugs for the treatment of cancer and cardiovascular disease. Finally, further studies can be conducted to investigate the safety and efficacy of FP1 in humans, which can pave the way for its use in clinical settings.
Conclusion:
In conclusion, FP1 is a chemical compound that exhibits unique chemical properties and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FP1 has been extensively studied for its potential applications in the treatment of various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Although there are some limitations to using FP1 in lab experiments, its unique properties make it a valuable tool for drug development and research.
Synthesemethoden
The synthesis of FP1 involves several steps, including the reaction of 4-fluoroaniline with 2-methylpyridine-4-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with piperidine-1-carboxylic acid chloride to yield FP1.
Wissenschaftliche Forschungsanwendungen
FP1 has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have demonstrated that FP1 exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, FP1 has been shown to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-11-18(8-9-21-14)25-13-15-3-2-10-23(12-15)19(24)22-17-6-4-16(20)5-7-17/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFYUNBSCOPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2854900.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2854909.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2854910.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2854912.png)
![N-(4-isopropylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2854913.png)

![6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2854916.png)

![N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2854918.png)
![N-[1-(1-Bicyclo[4.1.0]heptanyl)ethyl]prop-2-enamide](/img/structure/B2854919.png)
![3,6-dichloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2854920.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)